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L-fucose-3-13C

NMR spectroscopy glycoprotein structure carbohydrate-protein interaction

Researchers tracking fucosylation pathways face a critical gap: unlabeled L-fucose is invisible to MS/NMR, while uniformly labeled [U-13C6]fucose obscures carbon-specific fate mapping. L-Fucose-3-13C solves this with a single 13C atom at the C3 position. • C3-specific metabolic tracking-label survives decarboxylation steps that strip C1 tracers, enabling complete pathway mapping to lactaldehyde and 1,2-propanediol • Clean, isolated 13C NMR signal for protein-binding interface analysis (selectin ligands, blood group antigens) without spectral overlap • +1 Da mass shift for isotope dilution LC-MS/MS quantification (R² > 0.99); isotopic purity ≥99 atom% 13C Standard pack sizes: 1 mg, 10 mg, 250 mg; bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C6H12O5
Molecular Weight 165.149
CAS No. 478518-50-2
Cat. No. B583661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-fucose-3-13C
CAS478518-50-2
Synonyms6-Deoxy-L-galactose-3-13C;  (-)-Fucose-3-13C;  6-Deoxy-L-galactose-3-13C;  6-Desoxygalactose-3-13C;  Fucose-3-13C;  L-(-)-Fucose-3-13C;  L-Galactomethylose-3-13C
Molecular FormulaC6H12O5
Molecular Weight165.149
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i4+1
InChIKeyPNNNRSAQSRJVSB-GFDIWXKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Fucose-3-13C: Stable Isotope-Labeled Monosaccharide


L-Fucose-3-13C (CAS 478518-50-2) is a stable isotope-labeled analog of L-fucose, a 6-deoxy hexose sugar essential for glycoprotein and glycolipid biosynthesis, cell signaling, and host-microbe interactions . The compound features a single 13C atom substitution at the C3 position of the fucose ring, providing a molecular weight of 165.15 g/mol and a molecular formula of C5[13C]H12O5 . This site-specific isotopic enrichment enables precise tracking of the C3 carbon atom through metabolic pathways, distinguishing it from both unlabeled L-fucose and alternative 13C-labeled fucose variants that target different carbon positions .

Isotopic Label
C3-position 13C enrichment for carbon-specific tracing
Detection Mode
Isotopic mass shift for MS or distinct 13C NMR signal
Research Use
Metabolic flux, glycan conformation, ISTD quantification

Why L-Fucose-3-13C Cannot Be Substituted


Unlabeled L-fucose (CAS 2438-80-4) lacks the isotopic mass shift required for detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR), rendering it invisible in tracer studies [1]. Uniformly 13C-labeled L-fucose ([U-13C6]fucose, CAS 478518-52-4) provides a +6 Da mass shift but obscures carbon-specific fate mapping because all six carbons are isotopically enriched, preventing discrimination of metabolic routing at individual carbon positions . Alternative single-site labels—L-[1-13C]fucose (CAS 83379-38-8), L-[2-13C]fucose (CAS 83379-37-7), and L-[6-13C]fucose (CAS 478518-51-3)—each track distinct metabolic branch points, yielding divergent isotopologue distributions that cannot be interchanged without altering experimental outcomes [2]. Substituting L-fucose-3-13C with any of these variants would compromise the quantitative integrity of C3-specific flux measurements and invalidate cross-study comparability in fucosylation and salvage pathway analyses.

Unlabeled L-fucose
Lacks isotopic mass shift; invisible to MS/NMR tracer studies. Cannot enable carbon-specific detection.
[U-13C6]fucose
Uniform 13C enrichment obscures individual carbon fate mapping; all positions labeled simultaneously.
L-[1-13C]fucose
C1 carbon is lost during decarboxylation in fucose catabolism, invalidating downstream metabolite tracing.

L-Fucose-3-13C vs. Alternative 13C-Fucose Tracers


C3-Specific NMR for Fucose Conformation and Protein Binding

L-Fucose-3-13C provides a site-specific 13C NMR signal at the C3 position, which is a key spectroscopic probe for carbohydrate ring conformation and protein-binding studies. In contrast, unlabeled L-fucose produces no 13C signal, while uniformly labeled [U-13C6]fucose generates complex, overlapping 13C-13C coupling patterns that obscure individual carbon assignments without specialized NMR pulse sequences . The C3 carbon in fucose is particularly diagnostic for pyranose ring pucker and anomeric configuration, making this site-specific label advantageous for conformational analysis .

NMR C3 Specificity
Class-level
Isolated 13C resonance at C3; no spectral overlap
Supports unambiguous fucose ring conformation analysis
Validate 13C enrichment by NMR; class-level inference
NMR spectroscopy glycoprotein structure carbohydrate-protein interaction

C3-Specific MS Tracing of Fucosylation and Salvage Pathways

L-Fucose-3-13C produces a characteristic +1 Da mass shift (M+1) in MS analysis relative to unlabeled L-fucose (M+0), enabling precise quantification of C3-labeled fucose incorporation into glycans and glycoproteins [1]. In head-to-head metabolic tracing studies, the choice of labeling position critically determines which metabolic branch points can be resolved. For example, 13C-metabolic flux analysis in E. coli grown on L-fucose revealed that the C3 carbon is retained through the fucose catabolic pathway to lactaldehyde and 1,2-propanediol, whereas the C1 carbon is lost as CO2 during decarboxylation steps [2]. Consequently, L-[1-13C]fucose fails to trace downstream metabolites that lose the C1 carbon, while L-fucose-3-13C preserves the isotopic label throughout the pathway [3].

MS Fate Mapping
Class-level
C3 label retained in lactaldehyde & propanediol; C1 lost as CO2
Essential for C3-specific fucosylation flux studies
Confirm in target organism; E. coli data
mass spectrometry metabolic flux analysis fucosylation

Stable Isotope Internal Standard for L-Fucose Quantification

L-Fucose-3-13C serves as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of L-fucose in biological samples via isotope dilution mass spectrometry . In validated LC-MS/MS methods for dairy product analysis, a stable isotope internal standard approach using 13C-labeled fucose achieved efficient separation and quantification of L-fucose content, demonstrating the practical utility of site-specifically labeled fucose standards for quantitative glycomics [1]. The +1 Da mass difference between L-fucose-3-13C and endogenous unlabeled L-fucose allows for co-elution with identical chromatographic behavior while enabling distinct MS detection channels, correcting for matrix effects and ionization efficiency variations .

ISTD Quantification
Reported
Linear calibration R² > 0.99; isotope dilution MS
Supports accurate absolute quantification of L-fucose
Method validation in dairy products; cross-study comparable
LC-MS/MS quantification isotope dilution glycan analysis

L-Fucose-3-13C Research Applications


NMR Conformational Analysis of Fucosylated Glycans

Researchers requiring unambiguous assignment of fucose ring conformation and protein-binding interfaces in glycoproteins (e.g., selectin ligands, blood group antigens) benefit from the isolated C3 13C NMR signal provided by L-fucose-3-13C. This site-specific label eliminates spectral overlap and enables direct measurement of 13C chemical shift perturbations upon ligand binding, a capability not achievable with unlabeled fucose and significantly simplified relative to uniformly labeled variants .

Metabolic Flux Analysis of Fucose Catabolism and Salvage

Investigators studying the fate of fucose-derived carbons in microbial fermentation (e.g., E. coli, probiotic strains) or mammalian fucosylation salvage pathways require a C3-specific tracer to track metabolites downstream of decarboxylation steps. L-Fucose-3-13C preserves the isotopic label through the conversion of fucose to lactaldehyde and 1,2-propanediol, whereas C1-labeled fucose loses the tracer at the decarboxylation step, leading to incomplete pathway mapping [1].

Absolute Quantification of L-Fucose by LC-MS/MS

Clinical and analytical laboratories performing quantitative glycomics or monitoring fucose as a disease biomarker (e.g., cancer, liver disease) can employ L-fucose-3-13C as a stable isotope-labeled internal standard. The +1 Da mass shift enables correction for matrix effects and ionization variability, achieving the linearity (R² > 0.99) and sensitivity required for trace-level quantification in complex biological matrices [2].

Enzymatic Assays for Fucosyltransferase Profiling

Biochemists characterizing fucosyltransferase enzymes (e.g., FUT1-FUT9) or screening fucosylation inhibitors can use L-fucose-3-13C as a tracer substrate to quantify enzymatic product formation via MS. The site-specific label at C3 remains intact through the fucosyltransferase reaction, enabling accurate kinetic measurements without interference from unlabeled endogenous fucose pools [3].

Application
Selection Property
Validation Focus
NMR conformational analysis of fucosylated glycans
C3-specific 13C NMR signal enrichment
Ligand-induced chemical shift perturbation
Metabolic flux analysis of fucose catabolism
C3 carbon retention through decarboxylation steps
Tracer integrity in downstream salvage metabolites
Research quantification of L-fucose in biological matrices
Isotopic mass shift for stable isotope dilution MS
Matrix-effect correction and linearity verification
Fucosyltransferase enzyme kinetics
C3 site-specific label stability during transfer
Product formation quantification by MS

Technical Documentation Hub

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18 linked technical documents
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